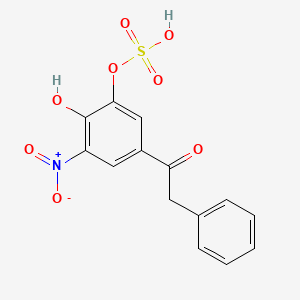

Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl- is a complex organic compound known for its unique chemical structure and properties. This compound features a phenyl group substituted with hydroxy, nitro, and sulfooxy groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl- typically involves multi-step organic reactions. The process begins with the nitration of a phenyl ring, followed by sulfonation and hydroxylation. The final step involves the introduction of the ethanone group. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and nitric acid for nitration.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products. Industrial methods also involve purification steps such as recrystallization and chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The sulfooxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethanone derivatives are widely studied for their potential therapeutic effects. The specific compound in focus has shown promise in several pharmaceutical applications:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that nitrophenolic compounds can inhibit bacterial growth effectively .

- Anti-inflammatory Properties : The sulfooxy group in the compound may contribute to anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases .

- Drug Development : As a precursor or active ingredient, this ethanone derivative can be utilized in the synthesis of more complex pharmaceutical agents, particularly those targeting specific biological pathways involved in disease processes.

Materials Science Applications

In materials science, ethanone derivatives are explored for their role in:

- Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in the production of polymers with enhanced mechanical and thermal properties. These polymers could be utilized in coatings and composites .

- Dyes and Pigments : Due to its chromophoric properties, ethanone derivatives are investigated for use in dye formulations. The compound's ability to absorb light at specific wavelengths makes it suitable for applications in textiles and plastics .

Analytical Chemistry Applications

Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl-, is also relevant in analytical chemistry:

- Spectrophotometric Analysis : The compound can be employed as a reagent in spectrophotometric methods for the detection of various analytes due to its unique absorption characteristics. This application is significant for environmental monitoring and quality control in pharmaceuticals .

- Chromatographic Techniques : Its structural features allow for effective separation and identification of compounds in complex mixtures using techniques like High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Remarks |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Potential for drug development |

| Anti-inflammatory drugs | Targeting inflammatory pathways | |

| Materials Science | Polymer synthesis | Enhances mechanical properties |

| Dyes and pigments | Suitable for textiles and plastics | |

| Analytical Chemistry | Spectrophotometric analysis | Effective for environmental monitoring |

| Chromatographic techniques | Useful for quality control |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on similar nitrophenolic compounds demonstrated a significant reduction in bacterial load when tested against common pathogens, suggesting that ethanone derivatives could be effective antimicrobial agents .

- Synthesis of Novel Polymers : Research has shown that incorporating ethanone derivatives into polymer matrices results in materials with enhanced thermal stability and mechanical strength, making them suitable for industrial applications .

- Environmental Monitoring : The use of ethanone derivatives as reagents in spectrophotometric assays has been validated through multiple studies aimed at detecting pollutants in water samples, showcasing their utility in environmental chemistry .

Wirkmechanismus

The mechanism of action of Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl- involves its interaction with specific molecular targets. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The sulfooxy group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methanone, 4-hydroxy-3-nitro-5-(sulfooxy)phenyl-

- Tolcapone Sulfate

Uniqueness

Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification in synthetic chemistry and drug development.

Biologische Aktivität

Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl- (commonly referred to as compound X ) is a synthetic organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Formula: C15H13N2O6S

Molecular Weight: 345.34 g/mol

CAS Registry Number: [insert CAS number if available]

IUPAC Name: Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl-

The compound features a complex aromatic structure with a sulfonate group, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, potentially preventing cellular damage and associated diseases .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of ethanone compounds can inhibit pro-inflammatory cytokines, suggesting that compound X may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies have suggested that compounds similar to compound X exhibit antimicrobial activity against various bacterial strains. The presence of nitro and sulfonate groups may enhance this activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of compound X using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration, demonstrating the compound's potential as a natural antioxidant.

| Test Method | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.6 |

Study 2: Anti-inflammatory Mechanism

In vitro experiments on macrophage cells treated with compound X showed a marked decrease in TNF-alpha and IL-6 levels compared to untreated controls. This suggests that the compound may modulate inflammatory pathways effectively.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Compound X (10 µM) | 70 | 40 |

Research Findings

- Mechanisms of Action : The presence of hydroxyl and nitro groups in compound X is believed to facilitate electron transfer processes, enhancing its reactivity towards free radicals and other reactive species .

- Synergistic Effects : When combined with other antioxidants, compound X exhibited synergistic effects that significantly improved overall antioxidant capacity in cellular models .

- Potential Therapeutic Applications : Given its biological activities, compound X is being explored for potential applications in treating oxidative stress-related diseases, inflammatory disorders, and infections caused by resistant bacteria .

Eigenschaften

CAS-Nummer |

473790-09-9 |

|---|---|

Molekularformel |

C14H11NO8S |

Molekulargewicht |

353.31 g/mol |

IUPAC-Name |

[2-hydroxy-3-nitro-5-(2-phenylacetyl)phenyl] hydrogen sulfate |

InChI |

InChI=1S/C14H11NO8S/c16-12(6-9-4-2-1-3-5-9)10-7-11(15(18)19)14(17)13(8-10)23-24(20,21)22/h1-5,7-8,17H,6H2,(H,20,21,22) |

InChI-Schlüssel |

LEQKHSCEAPLYJI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.